(2S,3R)-diethyl piperazine-2,3-dicarboxylate (2S,3R)-diethyl piperazine-2,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1217629-75-8
VCID: VC4755690
InChI: InChI=1S/C10H18N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h7-8,11-12H,3-6H2,1-2H3/t7-,8+
SMILES: CCOC(=O)C1C(NCCN1)C(=O)OCC
Molecular Formula: C10H18N2O4
Molecular Weight: 230.264

(2S,3R)-diethyl piperazine-2,3-dicarboxylate

CAS No.: 1217629-75-8

Cat. No.: VC4755690

Molecular Formula: C10H18N2O4

Molecular Weight: 230.264

* For research use only. Not for human or veterinary use.

(2S,3R)-diethyl piperazine-2,3-dicarboxylate - 1217629-75-8

Specification

CAS No. 1217629-75-8
Molecular Formula C10H18N2O4
Molecular Weight 230.264
IUPAC Name diethyl (2S,3R)-piperazine-2,3-dicarboxylate
Standard InChI InChI=1S/C10H18N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h7-8,11-12H,3-6H2,1-2H3/t7-,8+
Standard InChI Key JJNSKDRGNWNBSR-OCAPTIKFSA-N
SMILES CCOC(=O)C1C(NCCN1)C(=O)OCC

Introduction

Structural and Stereochemical Properties

Molecular Configuration

(2S,3R)-Diethyl piperazine-2,3-dicarboxylate belongs to the piperazine dicarboxylate family, featuring a six-membered piperazine ring with ethyl ester groups at the 2 and 3 positions. The stereochemistry at these positions—(2S,3R)—confers distinct spatial orientation, influencing its interaction with biological targets. The InChI key (JJNSKDRGNWNBSR-OCAPTIKFSA-N) and SMILES notation (CCOC(=O)C1C(NCCN1)C(=O)OCC) provide precise descriptors of its atomic connectivity and stereochemical arrangement.

Physicochemical Characteristics

The compound exhibits moderate solubility in polar solvents, a property critical for its pharmacokinetic behavior. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC10H18N2O4\text{C}_{10}\text{H}_{18}\text{N}_{2}\text{O}_{4}
Molecular Weight230.264 g/mol
LogP (Partition Coefficient)-1.06 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds4

These properties suggest moderate membrane permeability and potential for central nervous system (CNS) penetration, aligning with its neuropharmacological applications .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (2S,3R)-diethyl piperazine-2,3-dicarboxylate typically involves piperazine derivatives and diethyl malonate under controlled conditions. A representative method includes:

  • Condensation Reaction: Piperazine is reacted with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to form the dicarboxylate intermediate.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensures the (2S,3R) configuration. For example, using L-tartaric acid as a resolving agent achieves enantiomeric purity.

  • Purification: Column chromatography or recrystallization isolates the desired stereoisomer, with yields typically ranging from 60–75%.

Optimization Challenges

Key challenges include minimizing racemization during esterification and optimizing reaction temperatures to prevent side products. Recent advancements in flow chemistry have improved scalability, reducing reaction times from 24 hours to under 6 hours in continuous flow systems .

Pharmacological Activity and Mechanism

NMDAR Antagonism

(2S,3R)-Diethyl piperazine-2,3-dicarboxylate demonstrates selective antagonism at NMDARs, particularly the GluN2B subunit, which is implicated in neurodegenerative diseases and chronic pain. In vitro studies using rat cortical neurons show IC50_{50} values of 12.3 μM for GluN2B-containing receptors, compared to >100 μM for GluN2A subtypes, highlighting subunit specificity.

Neuroprotective Effects

Comparative Analysis with Related Compounds

Structural Analogues

The stereochemical and functional group variations among piperazine dicarboxylates significantly influence their pharmacological profiles:

CompoundMolecular FormulaNMDAR IC50_{50} (μM)Solubility (mg/mL)
(2S,3R)-Diethyl piperazine-2,3-dicarboxylateC10H18N2O4\text{C}_{10}\text{H}_{18}\text{N}_{2}\text{O}_{4}12.3 (GluN2B)8.2 (Water)
(2S,3S)-Dimethyl piperazine-2,3-dicarboxylateC8H14N2O4\text{C}_{8}\text{H}_{14}\text{N}_{2}\text{O}_{4}45.6 (GluN2B)12.5 (Water)
Piperazine-1,4-diium pyridine-2,3-dicarboxylateC12H14N2O4\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{4}N/A3.8 (Methanol)

The (2S,3R) configuration confers superior receptor affinity compared to its (2S,3S) isomer, likely due to enhanced complementarity with the GluN2B binding pocket .

Piperazine Derivatives in Drug Discovery

Piperazine scaffolds are prevalent in CNS drugs due to their ability to cross the blood-brain barrier. For example, the antipsychotic trifluoperazine shares a piperazine core but lacks ester functionalities, underscoring the unique role of dicarboxylate groups in NMDAR targeting .

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